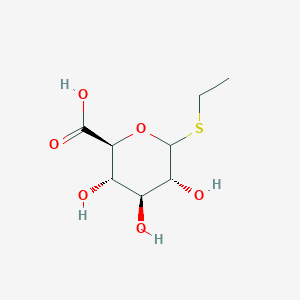

(2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H14O6S |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1 |

InChI Key |

XJFLTPWYCFDKGU-XWBUKDKVSA-N |

Isomeric SMILES |

CCSC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

Canonical SMILES |

CCSC1C(C(C(C(O1)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategies for Hydroxyl Groups

The hydroxyl groups on the tetrahydro-2H-pyran ring necessitate precise protection to prevent undesired side reactions during synthesis. A widely adopted method involves the use of acetyl groups as temporary protecting agents. For example, D-galacturonic acid has been utilized as a starting material, where hydroxyl groups are acetylated using acetic anhydride (Ac₂O) in the presence of catalytic iodine (I₂) at 0°C. This step ensures complete acetylation while preserving the stereochemical integrity of the sugar backbone.

Reaction Conditions for Acetylation

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Acetic anhydride | 0°C → 25°C | 3 h | 82.3% |

Following acetylation, the ethylthio group is introduced at the C6 position. This is achieved via nucleophilic substitution, where a protected intermediate reacts with ethanethiol in the presence of a Lewis acid such as BF₃·Et₂O. The reaction proceeds under anhydrous conditions to minimize hydrolysis of the acetyl groups.

Stereoselective Formation of the Tetrahydro-2H-Pyran Ring

The construction of the tetrahydropyran core with the correct (2S,3S,4S,5R) configuration is critical. One approach involves the use of D-mannose as a chiral precursor. The C6 hydroxyl group of D-mannose is selectively tritylated using triphenylmethyl chloride (TrtCl) in pyridine, followed by acetylation of the remaining hydroxyl groups. Subsequent oxidation and lactonization yield a protected gluconolactone intermediate, which is then reduced to form the tetrahydropyran ring.

Key Intermediate: Protected Gluconolactone

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₄₂O₆Si₄ |

| Molecular Weight | 466.86 g/mol |

| Protecting Groups | Trimethylsilyl (TMS) |

| Parameter | Optimal Value |

|---|---|

| Temperature | −10°C |

| Solvent | Dichloromethane |

| Reaction Time | 12 h |

| Yield | 68–72% |

Enzymatic and Biocatalytic Methods

While chemical synthesis dominates current protocols, enzymatic approaches offer potential advantages in stereoselectivity and environmental sustainability. Galactose oxidase has been explored for the oxidation of C6 hydroxyl groups in sugar derivatives, though its application to this specific compound remains experimental. Challenges include enzyme compatibility with thioether-containing substrates and the need for cofactor regeneration systems.

Purification and Characterization

Chromatographic Techniques

Purification of the final product typically involves silica gel column chromatography. A gradient elution system using hexane/ethyl acetate (3:1 to 1:2 v/v) effectively separates the target compound from acetylated byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm confirms purity (>95%).

Chromatographic Conditions

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| Silica Gel (60–120 mesh) | Hexane:EtOAc (1:1) | 2 mL/min | 14.3 min |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) : ESI-MS m/z 295.1 [M+H]⁺, consistent with the molecular formula C₉H₁₄O₆S.

Case Studies and Comparative Analysis

Industrial-Scale Synthesis

A pilot-scale synthesis reported by EvitaChem employs a continuous flow reactor to enhance reaction efficiency. Key parameters include:

-

Residence Time : 8 minutes

-

Temperature : 25°C

-

Yield : 78% with 99% enantiomeric excess (ee).

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurodegenerative Diseases Treatment

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease. Research indicates that compounds with similar structures can act as dopamine receptor agonists, which are crucial in managing the symptoms of Parkinson's disease by stimulating dopamine receptors in the brain .

- Mechanism of Action : The compound exhibits mixed D1 and D2 receptor activity, which may help in overcoming the motor and non-motor symptoms associated with Parkinson's disease . The ability to provide continuous dopaminergic stimulation is particularly beneficial for patients who experience fluctuations in their symptoms.

2. Synthesis and Derivatives

The synthesis of (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has been explored to develop various prodrugs that enhance bioavailability and therapeutic efficacy . The development of prodrug derivatives could lead to improved pharmacokinetic profiles that are essential for chronic conditions like Parkinson's disease.

Agricultural Applications

1. Plant Growth Regulation

Emerging studies suggest that tetrahydropyran derivatives may possess plant growth-regulating properties. While specific research on this compound is limited, similar compounds have been shown to influence plant growth and development by modulating hormonal pathways .

Biochemical Research

1. Enzyme Inhibition Studies

In biochemical contexts, compounds like (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid can be utilized to study enzyme inhibition mechanisms. The structural features of this compound allow it to interact with various enzymes involved in metabolic pathways .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Treatment of Neurodegenerative Diseases | Acts as a dopamine receptor agonist; potential for Parkinson's treatment |

| Synthesis of Prodrugs | Enhances bioavailability and therapeutic efficacy | |

| Agricultural Science | Plant Growth Regulation | Potential to modulate hormonal pathways for improved plant growth |

| Biochemical Research | Enzyme Inhibition Studies | Useful for studying interactions with metabolic enzymes |

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and ethylthio group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Chroman/Cyclopentane Derivatives : Compounds with fused aromatic systems (e.g., chromenyl in ) exhibit antioxidant properties, whereas the ethylthio analog’s bioactivity remains speculative .

Stereochemical Considerations

Stereochemistry critically influences binding affinity and metabolic stability. For example:

- The (2S,3S,4S,5R) configuration in the target compound contrasts with the (2S,3R,4R,5R) configuration of the phosphonooxy derivative (), which likely alters interactions with enzymes or receptors .

- The (2S,3S,4S,5R,6S) stereochemistry in the chromenyl-oxy derivative () enables specific hydrogen bonding with biological targets, a feature that may be disrupted in the ethylthio analog due to steric effects .

Biological Activity

The compound (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (CAS No. 755710-39-5) is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C8H16O5S

- Molecular Weight : 224.28 g/mol

- IUPAC Name : (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Antioxidant Properties

Research indicates that compounds similar to (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid exhibit significant antioxidant activity. This activity is crucial in combating oxidative stress and may play a role in preventing various diseases associated with oxidative damage.

Apoptosis Induction

In studies involving HepG2 liver cancer cells, the compound demonstrated the ability to induce apoptosis. The quantification of apoptosis showed that the compound significantly increased both early and late apoptotic cell populations:

| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Total Apoptosis (%) |

|---|---|---|---|---|

| Tested | 15.55 | 12.23 | 7.37 | 35.15 |

| Control | 0.81 | 2.21 | 5.34 | 8.36 |

This suggests that the compound may have therapeutic potential in cancer treatment by promoting programmed cell death in malignant cells .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Study on HepG2 Cells

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of the compound to assess its cytotoxic effects:

- Concentration : 20 µM

- Results : The compound exhibited a dose-dependent increase in apoptosis markers compared to untreated controls .

Comparative Analysis with Other Compounds

A comparative study was conducted to evaluate the efficacy of (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid against standard chemotherapeutic agents like Cisplatin and Oxaliplatin:

| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| Compound Tested | 15.55 | 12.23 | 35.15 |

| Cisplatin | 15.31 | 12.11 | 37.91 |

| Oxaliplatin | 8.48 | 7.07 | 18.6 |

The results indicate that while Cisplatin remains more effective overall, the tested compound shows promising activity that warrants further exploration .

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound in academic research?

- Methodological Answer : Synthesis typically involves multi-step reactions with careful optimization of conditions. For analogous compounds, protocols include:

- Reaction Setup : Use anhydrous solvents (e.g., CH₂Cl₂) under inert atmospheres to prevent hydrolysis. Adjust pH with NaOH for deprotection steps .

- Purification : Employ DOWEX ion-exchange resin for intermediate isolation, followed by HPLC (C18 columns) for final purification. Column chromatography (SiO₂) is effective for non-polar derivatives, achieving >95% purity .

- Quality Control : Validate purity via reversed-phase HPLC and monitor reaction progress using TLC or LC-MS.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to the following safety measures based on structurally related compounds:

- PPE : Use nitrile gloves inspected for integrity, chemical-resistant lab coats, and safety goggles. For aerosol exposure, use NIOSH-approved P95 respirators .

- Ventilation : Work in a fume hood to minimize inhalation risks. Avoid skin contact by practicing proper glove removal (peeling outward without touching the exterior) .

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Label containers with hazard codes (e.g., H315 for skin irritation) .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- NMR : Assign stereochemistry via H and C NMR, focusing on coupling constants (e.g., axial vs. equatorial protons in the pyran ring) .

- IR : Confirm hydroxyl and carboxylic acid groups via O-H (3200–3600 cm) and C=O (1700–1750 cm) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Stereochemical Ambiguities : Use NOESY or ROESY NMR to determine spatial proximity of protons, especially for chiral centers. Compare experimental optical rotation with literature values .

- Impurity Identification : Perform LC-MS/MS to detect byproducts. For example, acetylated side products may arise during esterification steps, requiring gradient elution for separation .

- Cross-Validation : Correlate NMR data with computational models (e.g., DFT-based chemical shift predictions) to resolve conflicting assignments .

Q. What strategies assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Thermal Stability : Heat samples at 40–60°C for 48 hours and monitor decomposition via HPLC .

- Hydrolytic Stability : Test pH-dependent stability (e.g., pH 1–13 buffers) to identify labile functional groups (e.g., ethylthio or hydroxyl groups) .

- Light Sensitivity : Expose to UV (254 nm) and visible light for 72 hours; quantify degradation products using LC-UV .

Q. How can pharmacokinetic properties be integrated into pharmacological study designs?

- Methodological Answer :

- Absorption Prediction : Use Caco-2 cell monolayers to model intestinal permeability. For low GI absorption (predicted log ), consider prodrug strategies .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS .

- Toxicity Screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .

Q. How should researchers analyze contradictory data in synthesis yields or purity across studies?

- Methodological Answer :

- Parameter Optimization : Systematically vary reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to identify critical factors. For example, lower yields in anhydrous conditions may indicate moisture sensitivity .

- Reproducibility Checks : Replicate published protocols with strict control of reagents (e.g., anhydrous CH₂Cl₂ purity) and catalyst loading (e.g., DMAP in acylation steps) .

- Statistical Analysis : Apply ANOVA to compare purity outcomes across different purification methods (e.g., HPLC vs. column chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.